Podocarpaside

Description

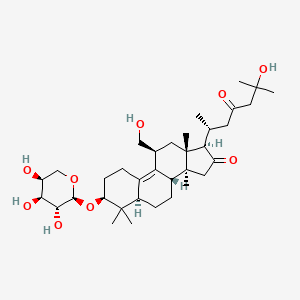

Podocarpasides are a class of triterpene saponins characterized by a 9,10-seco-9,19-cyclolanostane skeleton. These compounds are primarily isolated from Actaea podocarpa DC. (closely related to black cohosh) and Pseudolarix kaempferi (golden larch). Structurally, they feature arabinose moieties (e.g., 3-O-α-L-arabinosides) and diverse functional groups, including hydroxyl (-OH), methyl (-CH₃), and epoxy substitutions (e.g., 6α,19α-epoxy rings) .

Properties

Molecular Formula |

C35H56O9 |

|---|---|

Molecular Weight |

620.8 g/mol |

IUPAC Name |

(3S,5R,8S,11S,13R,14S,17R)-11-(hydroxymethyl)-17-[(2R)-6-hydroxy-6-methyl-4-oxoheptan-2-yl]-4,4,13,14-tetramethyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5,6,7,8,11,12,15,17-decahydro-1H-cyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C35H56O9/c1-18(12-20(37)14-32(2,3)42)28-24(38)15-34(6)23-10-9-22-21(27(23)19(16-36)13-35(28,34)7)8-11-26(33(22,4)5)44-31-30(41)29(40)25(39)17-43-31/h18-19,22-23,25-26,28-31,36,39-42H,8-17H2,1-7H3/t18-,19-,22-,23-,25+,26+,28+,29+,30-,31+,34+,35-/m1/s1 |

InChI Key |

SOJXOLPPPQOURQ-JGCGOTIHSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)(C)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H](C3=C4CC[C@@H](C([C@@H]4CC[C@H]32)(C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)CO)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)(C)O)C1C(=O)CC2(C1(CC(C3=C4CCC(C(C4CCC32)(C)C)OC5C(C(C(CO5)O)O)O)CO)C)C |

Synonyms |

podocarpaside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Cimiracemosides and Neocimigenosides

Cimiracemoside N and Cimiracemoside P share a triterpene core with Podocarpasides but differ in glycosylation (xylose or arabinose at C-3) and substituents (e.g., 12-O-acetyl groups) . Neocimigenoside B features a Δ⁵,⁶ double bond and lacks the 9,19-cyclo bridge, reducing conformational rigidity compared to Podocarpasides .

Table 1: Structural Comparison of Podocarpasides and Related Triterpene Saponins

| Compound | Core Structure | Glycosylation | Key Substituents | Bioactivity | Source |

|---|---|---|---|---|---|

| This compound C | 9,19-cyclolanostane | 3-O-α-L-Ara | 15α-OH, 16,23-diketone | Anticomplement (IC₅₀: 200 µM) | Actaea podocarpa |

| Cimiracemoside N | Lanostane | 3-O-β-D-Xyl | 12-O-Acetyl, Δ⁵,⁶ | Not reported | Cimicifuga racemosa |

| Neocimigenoside B | Δ⁵,⁶-lanostane | 3-O-α-L-Ara | 6α-OH, 19α-OCH₃ | Cytotoxic (IC₅₀: ~10 µM) | Cimicifuga simplex |

| Cimilactone | Seco-lanostane | None | 8,9-seco, 25-OH | Antifungal | Cimicifuga foetida |

Functional Analogues: Podocarpic Acid Derivatives

Podocarpic acid, a diterpene, shares a fused tricyclic system with Podocarpasides but lacks the cyclolanostane backbone and glycosylation. Its derivatives, such as methyl podocarpate, exhibit broader bioactivity, including antileukemic (IC₅₀: 5–20 µM) and antifungal properties, attributed to their lipophilic ester groups .

Table 2: Bioactivity Comparison

| Compound | Anticomplement | Cytotoxicity | Antifungal | Antileukemic |

|---|---|---|---|---|

| This compound C | + (200 µM) | - | - | - |

| Neocimigenoside B | - | ++ (~10 µM) | - | - |

| Methyl Podocarpate | - | + (20 µM) | ++ | +++ (5 µM) |

Key : (-) Inactive; (+) Moderate; (++) Strong; (+++) Very strong

Mechanistic Divergence

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The 9,19-cyclo bridge in Podocarpasides may restrict conformational flexibility, limiting bioactivity compared to more flexible seco-lanostanes like Cimilactones .

- Synergistic Effects: Combinatorial studies with this compound C and cytotoxic analogues (e.g., Neocimigenoside B) could enhance therapeutic profiles.

- Data Limitations : Bioactivity data for Cimiracemosides remain sparse, warranting further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.